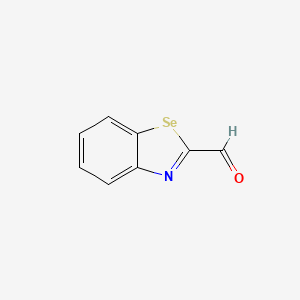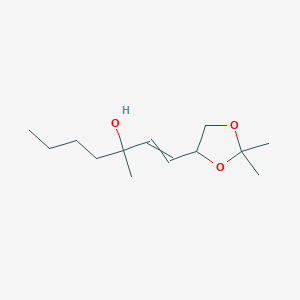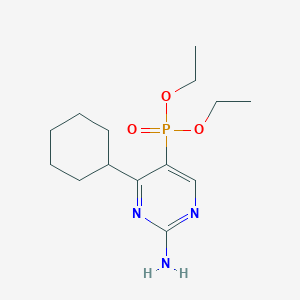
Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate is a chemical compound that belongs to the class of phosphonates. Phosphonates are organophosphorus compounds containing a diester derivative of phosphonic acid. This compound is of interest due to its unique structure, which combines a pyrimidine ring with a cyclohexyl group and a phosphonate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate typically involves the reaction of a pyrimidine derivative with diethyl phosphite. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another approach involves the metal-mediated coupling of dialkyl phosphite with a pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in organic synthesis and industrial processes .
Applications De Recherche Scientifique
Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonate derivatives such as diethyl phosphite, dimethyl phosphonate, and diethyl chloromethylphosphonate .
Uniqueness
Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate is unique due to its combination of a pyrimidine ring and a cyclohexyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
113360-08-0 |
|---|---|
Formule moléculaire |
C14H24N3O3P |
Poids moléculaire |
313.33 g/mol |
Nom IUPAC |
4-cyclohexyl-5-diethoxyphosphorylpyrimidin-2-amine |
InChI |
InChI=1S/C14H24N3O3P/c1-3-19-21(18,20-4-2)12-10-16-14(15)17-13(12)11-8-6-5-7-9-11/h10-11H,3-9H2,1-2H3,(H2,15,16,17) |
Clé InChI |
KVOYUDCHXIZFIS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CN=C(N=C1C2CCCCC2)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


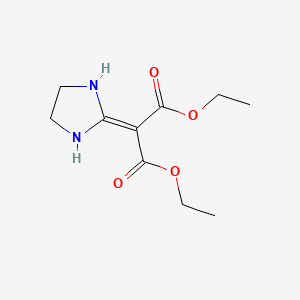

![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)


![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
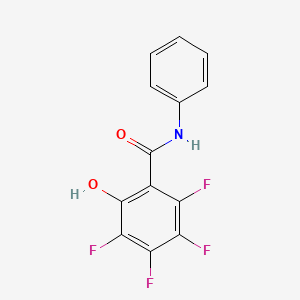
![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)
